molecular formula C7H7F3N2O B5541579 1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethanone

1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethanone

Cat. No.: B5541579
M. Wt: 192.14 g/mol
InChI Key: ZIEZFONSWLOQBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethanone is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. The presence of trifluoromethyl and methyl groups in this compound makes it particularly interesting for various applications in medicinal and agrochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethanone can be achieved through several methods. One practical method involves the reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with methyl hydrazine hydrochloride. This reaction is typically carried out in a methanol-water mixture under reflux conditions for about three hours . The resulting mixture is then distilled to obtain the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of flow reactors allows for better control over reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding acids or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethanone has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-3-(trifluoromethyl)-1H-pyrazole
  • 1-methyl-5-(trifluoromethyl)-1H-pyrazole
  • 1-[6-(trifluoromethyl)pyridin-3-yl]ethanone

Uniqueness

1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O/c1-3-5(4(2)13)6(12-11-3)7(8,9)10/h1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIEZFONSWLOQBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C(F)(F)F)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.